molecular formula C8H6Cl2O B1464757 2,6-Dichloro-3-methylbenzaldehyde CAS No. 60611-23-6

2,6-Dichloro-3-methylbenzaldehyde

Cat. No.: B1464757
CAS No.: 60611-23-6
M. Wt: 189.04 g/mol
InChI Key: MSZRBMZQLCUACG-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzaldehyde, where two chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the formylation of 2,6-dichlorotoluene using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl4) .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale formylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methylbenzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in organic synthesis. The presence of chlorine atoms enhances its electrophilicity, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-methylbenzaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and applications in various chemical processes. The presence of both electron-withdrawing chlorine atoms and an electron-donating methyl group makes it a versatile intermediate in organic synthesis .

Biological Activity

2,6-Dichloro-3-methylbenzaldehyde (DCMB) is an aromatic aldehyde with the chemical formula C₈H₆Cl₂O and a molecular weight of 189.04 g/mol. Its unique structure, characterized by two chlorine atoms and a methyl group on the benzene ring, contributes to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of DCMB, supported by relevant data tables and research findings.

DCMB is classified as an aromatic aldehyde due to its formyl group (CHO) attached to an aromatic ring. The presence of chlorine substituents significantly influences its reactivity and biological activity. The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 60611-23-6
  • Molecular Formula : C₈H₆Cl₂O
  • Molecular Weight : 189.04 g/mol

Antibacterial and Antifungal Properties

Research indicates that DCMB exhibits notable antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.

  • Mechanism of Action : The antibacterial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that DCMB may possess anti-inflammatory properties. Although the exact mechanisms are not fully understood, it is hypothesized that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

Interaction with Biological Targets

DCMB has been identified as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2. This interaction raises concerns regarding potential drug-drug interactions when co-administered with other medications metabolized by these enzymes.

Table 1: Cytochrome P450 Inhibition by DCMB

EnzymeInhibition TypeReference
CYP1A2Competitive
CYP2E1Non-competitive

Study on Antimicrobial Activity

A study conducted by researchers demonstrated the effectiveness of DCMB against Staphylococcus aureus and Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL for both pathogens.

Table 2: Antimicrobial Activity of DCMB

PathogenMIC (µg/mL)Reference
Staphylococcus aureus50
Candida albicans50

Synthesis Methods

Several synthetic routes have been developed for producing DCMB, highlighting its versatility as a building block in organic synthesis. Common methods include:

  • Electrophilic Aromatic Substitution : Utilizing chlorination followed by formylation.
  • Reactions with Benzene Derivatives : Employing Friedel-Crafts acylation techniques.

These methods optimize yield and purity while maintaining structural integrity.

Properties

IUPAC Name

2,6-dichloro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZRBMZQLCUACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300540
Record name 2,6-Dichloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60611-23-6
Record name 2,6-Dichloro-3-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60611-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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